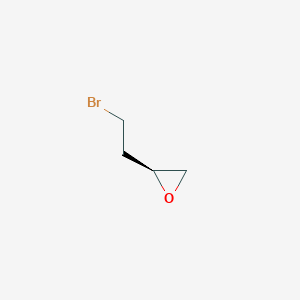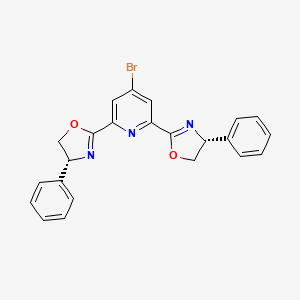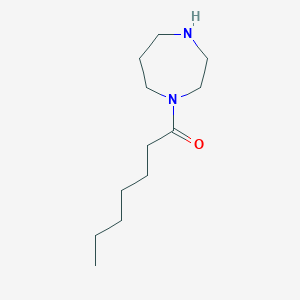
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a pyrazole ring with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 4-nitrophenylhydrazine in the presence of a strong base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different class of compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids, such as aluminum chloride (AlCl₃), and halogenating agents like bromine (Br₂).
Major Products Formed:
Oxidation: Nitroso derivatives, nitric acid, and other oxidized products.
Reduction: Amines, hydrazines, and other reduced derivatives.
Substitution: Halogenated compounds, nitro-substituted derivatives, and other substituted phenyl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can influence the compound's binding affinity to receptors and enzymes, modulating its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, altering signal transduction processes.
Pathways: The compound may interfere with or enhance specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and structural features. Similar compounds include:
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound differs by having a methoxy group instead of a nitro group.
1-(2-Fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a chlorophenyl group instead of a nitrophenyl group.
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbaldehyde: This compound has a different position of the carbaldehyde group on the pyrazole ring.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-14-3-1-2-4-15(14)19-9-12(10-21)16(18-19)11-5-7-13(8-6-11)20(22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFKQFKYSPRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


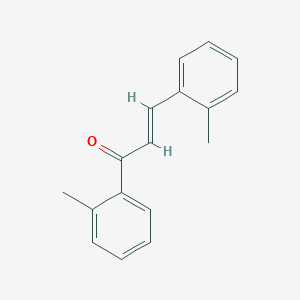
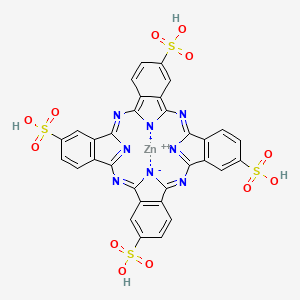
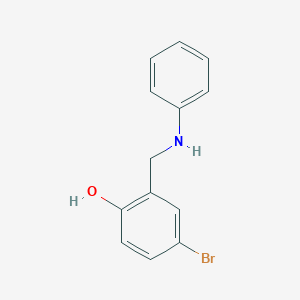

![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

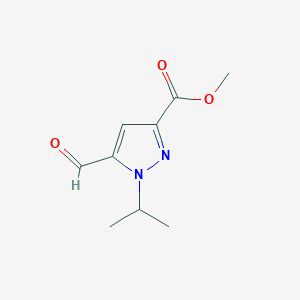

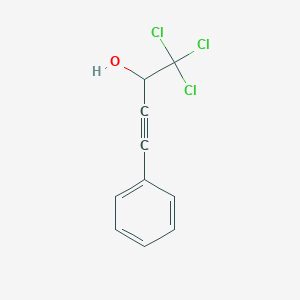
![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
